Carbamic acid, N-[(1R)-2-(methoxymethylamino)-2-oxo-1-(phenylmethyl)ethyl]-, 1,1-dimethylethyl ester
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Overview
Description
Carbamic acid, N-[(1R)-2-(methoxymethylamino)-2-oxo-1-(phenylmethyl)ethyl]-, 1,1-dimethylethyl ester is a complex organic compound with significant applications in various fields. This compound is known for its unique chemical structure, which includes a carbamic acid ester group and a methoxymethylamino substituent. Its molecular formula is C18H27N2O4, and it is often used in scientific research due to its versatile reactivity and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Carbamic acid, N-[(1R)-2-(methoxymethylamino)-2-oxo-1-(phenylmethyl)ethyl]-, 1,1-dimethylethyl ester typically involves multiple steps. One common method includes the reaction of a suitable carbamate precursor with a methoxymethylamine derivative under controlled conditions. The reaction is often catalyzed by a base such as triethylamine and conducted in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve more scalable processes, such as continuous flow synthesis. This method allows for better control over reaction parameters and can be optimized for higher throughput. The use of automated reactors and advanced purification techniques, such as chromatography, ensures the production of high-purity compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
Carbamic acid, N-[(1R)-2-(methoxymethylamino)-2-oxo-1-(phenylmethyl)ethyl]-, 1,1-dimethylethyl ester undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: Nucleophilic substitution reactions are common, where the methoxymethylamino group can be replaced by other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents at moderate temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions to prevent side reactions.
Substitution: Various nucleophiles like halides, thiols, or amines; reactions are often catalyzed by acids or bases and conducted in polar solvents.
Major Products
Scientific Research Applications
Carbamic acid, N-[(1R)-2-(methoxymethylamino)-2-oxo-1-(phenylmethyl)ethyl]-, 1,1-dimethylethyl ester has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its therapeutic potential in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets, such as enzymes or receptors. The methoxymethylamino group can form hydrogen bonds and electrostatic interactions with active sites, modulating the activity of the target molecules. Pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- Carbamic acid, N-[(1R)-2-(amino)-2-oxo-1-(phenylmethyl)ethyl]-, 1,1-dimethylethyl ester
- Carbamic acid, N-[(1R)-2-(hydroxymethylamino)-2-oxo-1-(phenylmethyl)ethyl]-, 1,1-dimethylethyl ester
Uniqueness
The presence of the methoxymethylamino group in Carbamic acid, N-[(1R)-2-(methoxymethylamino)-2-oxo-1-(phenylmethyl)ethyl]-, 1,1-dimethylethyl ester imparts unique reactivity and biological activity compared to its analogs. This functional group enhances its ability to interact with molecular targets, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
tert-butyl N-[(2R)-1-(methoxymethylamino)-1-oxo-3-phenylpropan-2-yl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O4/c1-16(2,3)22-15(20)18-13(14(19)17-11-21-4)10-12-8-6-5-7-9-12/h5-9,13H,10-11H2,1-4H3,(H,17,19)(H,18,20)/t13-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSZORUIBGGGCBL-CYBMUJFWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C(=O)NCOC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CC1=CC=CC=C1)C(=O)NCOC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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